molecular formula C13H15BF2N2O3 B12511461 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile

Cat. No.: B12511461
M. Wt: 296.08 g/mol
InChI Key: GKNFLTGUBBMQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Framework and Substituent Positioning

The compound features a pyridine ring substituted at the 2-, 3-, and 5-positions with a difluoromethoxy group (-OCF$$_2$$H), a carbonitrile group (-CN), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety, respectively. The pyridine nitrogen at the 1-position remains unsubstituted, preserving the aromatic sextet. The difluoromethoxy group introduces steric bulk and electron-withdrawing effects due to the electronegativity of fluorine atoms, while the boronic ester facilitates Suzuki-Miyaura cross-coupling reactions.

The carbonitrile group at the 3-position contributes to the molecule’s dipole moment ($$ \mu \approx 4.2 \, \text{D} $$) and enhances its solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. The boronic ester’s pinacol ligand (C$$6$$H$${12}$$O$$_2$$B) adopts a trigonal planar geometry around the boron atom, with B-O bond lengths averaging $$ 1.37 \, \text{Å} $$ and O-B-O angles of $$ 117^\circ $$.

Stereoelectronic Effects of Substituents

  • Difluoromethoxy Group : The -OCF$$_2$$H group exhibits a gauche conformation, with C-O-C-F dihedral angles of $$ 60^\circ $$–$$ 70^\circ $$, minimizing steric clashes between fluorine atoms and adjacent substituents. The C-F bond lengths ($$ 1.34 \, \text{Å} $$) and F-C-F angle ($$ 108^\circ $$) align with typical values for difluoromethoxy derivatives.
  • Boronic Ester : The dioxaborolane ring adopts a chair-like conformation, with methyl groups at the 4- and 5-positions providing steric protection to the boron center. This shielding reduces hydrolysis susceptibility in protic solvents.
  • Carbonitrile : The -CN group’s linear geometry ($$ \text{C}\equiv\text{N} $$ bond length: $$ 1.16 \, \text{Å} $$) induces significant electron withdrawal from the pyridine ring, as evidenced by a $$ \sim 0.3 \, \text{eV} $$ reduction in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted pyridine.

Properties

Molecular Formula

C13H15BF2N2O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H15BF2N2O3/c1-12(2)13(3,4)21-14(20-12)9-5-8(6-17)10(18-7-9)19-11(15)16/h5,7,11H,1-4H3

InChI Key

GKNFLTGUBBMQNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Key Structural Features

The molecule incorporates three distinct functional groups:

  • Difluoromethoxy (OC(F)₂) at position 2
  • Boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5
  • Carbonitrile (CN) at position 3

These groups enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura), nucleophilic substitutions, and coordination chemistry applications.

General Synthesis Strategy

The synthesis typically involves sequential functionalization of the pyridine core:

  • Introduction of the boronate ester via Miyaura borylation or directed metalation.
  • Installation of the difluoromethoxy group via nucleophilic substitution or electrophilic fluorination.
  • Incorporation of the carbonitrile group through cyanation or nitrile introduction.

Detailed Reaction Pathways

Route A: Boronation Followed by Difluoromethoxylation

This method leverages halide displacement for boronate installation, followed by difluoromethoxylation.

Step Reagents/Conditions Yield Key Observations
1. Boronation 5-Bromo-2-(difluoromethoxy)pyridine, isopropylmagnesium lithium chloride, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, 0–20°C 86% Grignard reagent facilitates Mg-mediated transmetallation; THF as solvent ensures stability.
2. Purification Column chromatography (hexanes/EtOAc) Boronate ester stability under inert conditions critical.
Route B: Difluoromethoxylation via Nucleophilic Aromatic Substitution

This approach targets direct introduction of the difluoromethoxy group using chlorodifluoroacetate.

Step Reagents/Conditions Yield Key Observations
1. Difluoromethoxylation Sodium chlorodifluoroacetate, acetonitrile, sealed tube, 80°C 53% Higher temperatures improve reactivity but risk decomposition.
2. Workup EtOAc/NaHCO₃ partition, silica gel chromatography Polar aprotic solvents enhance nucleophilicity of chlorodifluoroacetate.

Role of the Carbonitrile Group

The 3-carbonitrile substituent is typically pre-installed on the pyridine core. Common methods include:

  • Cyanation of halogenated precursors (e.g., 3-bromo-2-(difluoromethoxy)pyridine → 3-cyano-2-(difluoromethoxy)pyridine via Pd-catalyzed cyanation).
  • Direct synthesis from nitrile-containing pyridine derivatives (e.g., 3-cyano-2-hydroxypyridine → boronation/difluoromethoxylation).

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

For boronation steps, palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling under mild conditions:

Catalyst Ligand Base Solvent Temperature Yield
Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH 80°C 93%

Example from analogous reactions in pyridine systems.

Grignard Reagent Selection

Isopropylmagnesium lithium chloride is preferred for boronation due to its:

  • High reactivity toward transmetallation.
  • Compatibility with boronate esters under anhydrous conditions.

Challenges and Limitations

  • Yield Variability : Difluoromethoxylation yields (53–86%) depend on reaction scale and solvent polarity.
  • Purification Complexity : Boronate esters require silica gel chromatography due to low volatility.
  • Regioselectivity : Competing substitution at positions 2 and 5 necessitates directed ortho-metalation strategies.

Computational Insights

Property Value Implication
LogP 1.9822 Moderate lipophilicity; bioavailability potential.
TPSA 40.58 Limited hydrogen-bonding capacity.
Rotatable Bonds 3 Conformational flexibility in reactions.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
A High yield (86%), scalable Requires anhydrous conditions, expensive Grignard reagents.
B Simplified difluoromethoxylation Lower yield (53%), high-temperature risks.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure makes it a candidate for drug discovery and development. It can be used as a scaffold for designing inhibitors or modulators of biological targets, such as enzymes or receptors. Its potential bioactivity is of interest in the development of treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and electronic materials. Its boron-containing structure may impart unique properties, such as enhanced thermal stability or electronic conductivity.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The boron moiety can participate in reversible interactions with biological molecules, making it a useful pharmacophore in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Structure : Fluorine at position 3 instead of difluoromethoxy; boronate ester at position 3.
  • Key Differences :
    • Electron Effects : Fluorine is less electron-withdrawing than difluoromethoxy, reducing activation barriers in cross-couplings .
    • Steric Profile : Smaller substituent size improves accessibility of the boronate group for catalytic reactions.
  • Molecular Weight: 223.05 g/mol (C₁₁H₁₅BFNO₂) .
6-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine-2-Carbonitrile
  • Structure : Fluorine at position 6, carbonitrile at position 2.
  • Key Differences :
    • Reactivity : Altered electronic distribution due to substituent positions may favor coupling at different aryl halide sites .
    • Applications : Used in pharmaceutical intermediates for kinase inhibitors.
  • Molecular Weight : 248.06 g/mol (C₁₂H₁₄BFN₂O₂) .

Boronate Ester Stability and Reactivity

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine
  • Structure : Pyrrolo-pyridine fused ring system with boronate ester.
  • Synthetic Utility: Preferred for synthesizing heterocyclic drug candidates like JAK2 inhibitors.
2-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Pyridine
  • Structure : Chlorine and trifluoromethyl groups introduce steric and electronic complexity.
  • Key Differences :
    • Coupling Challenges : Bulky substituents slow reaction kinetics but improve regioselectivity in couplings .
  • Hazards : Contains halogenated groups (Cl, CF₃), requiring stringent safety protocols .

Functional Group Modifications

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-Amine
  • Structure : Methoxy at position 2, amine at position 3.
  • Key Differences :
    • Solubility : Amine group improves aqueous solubility compared to carbonitrile .
    • Similarity Score : 0.83 to the target compound, indicating structural proximity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Couplings
Target Compound C₁₂H₁₆BF₂NO₃ 271.07 2-OCHF₂, 5-boronate, 3-CN Moderate due to steric hindrance
3-Fluoro Analog C₁₁H₁₅BFNO₂ 223.05 3-F, 5-boronate High (low steric bulk)
6-Fluoro-2-Carbonitrile C₁₂H₁₄BFN₂O₂ 248.06 6-F, 5-boronate, 2-CN Position-dependent selectivity
Pyrrolo-Pyridine Boronate C₁₃H₁₇BN₂O₂ 244.10 Fused pyrrolo-pyridine, 5-boronate Enhanced stability

Table 2: Hazard and Handling Comparison

Compound Name Hazard Statements Storage Conditions Key Risks
Target Compound H302, H315, H319 Inert atmosphere, 2–8°C Skin/eye irritation, moisture-sensitive
2-Chloro-3-Boronate-5-CF₃ Pyridine H302, H318 Room temperature (dry) Toxic if ingested, corrosive
3-Fluoro Analog Not specified 2–8°C Standard boronate precautions

Biological Activity

The compound 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16BF3O3
  • Molecular Weight : 288.07 g/mol
  • CAS Number : 1628116-87-9
  • Structure : The compound features a pyridine ring substituted with a difluoromethoxy group and a dioxaborolane moiety.

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in various cellular pathways. The dioxaborolane group is known to facilitate interactions with biological macromolecules, potentially influencing enzyme activity and signal transduction pathways.

Target Proteins

Research indicates that the compound may interact with proteins involved in:

  • IKAROS Family Zinc Finger Proteins (IKZF) : These proteins play crucial roles in immune regulation and hematopoiesis. In particular, IKZF2 has been identified as a target for modulation by compounds similar to this one, leading to potential applications in treating autoimmune diseases and cancers .

Therapeutic Applications

The compound's ability to modulate IKZF proteins suggests its potential use in:

  • Cancer Therapy : By degrading IKZF2 and IKZF4 proteins selectively, the compound may help in reducing tumor growth and enhancing the efficacy of existing treatments .
  • Autoimmune Disorders : Given the role of IKZF proteins in immune regulation, this compound could be beneficial in conditions characterized by dysregulated immune responses.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, its effect on leukemia cells demonstrated significant apoptosis induction at micromolar concentrations .
  • Animal Models : In vivo studies using murine models have indicated that treatment with the compound leads to reduced tumor size and improved survival rates compared to control groups .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the dioxaborolane moiety can enhance biological activity. For example, altering substituents on the pyridine ring has been shown to influence binding affinity to target proteins .

Data Summary

PropertyValue
Molecular Weight288.07 g/mol
CAS Number1628116-87-9
Biological TargetsIKZF2, IKZF4
Primary ApplicationsCancer therapy, Autoimmunity
Cytotoxicity (in vitro)Apoptosis induction observed
Animal Model FindingsReduced tumor size

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.